(9S,10S)-9,10,16-trihydroxyhexadecanoic acid
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Overview
Description
Aleuritic acid derivates have Anti-HIV activity.
Scientific Research Applications
Molecular Structure and Characteristics
Research has focused on the molecular structure of 9,10,16-Trihydroxyhexadecanoic acid, revealing its all-trans zigzag carbon chain and potential hydrogen-bonding properties. This compound can form eight possible hydrogen bonds with neighboring molecules, contributing to its structural stability and potential interactions in various contexts (Prasad & Hl, 1989).
Synthesis and Derivatives
Studies have explored the synthesis of various derivatives of isomeric aleuritic acids (including 9,10,16-Trihydroxyhexadecanoic acid) and their desulfurization processes, indicating potential applications in the synthesis of unsaturated acids (Majee & Yadav, 2005). The synthesis of aleuritic acid and its reactions also provide insights into potential industrial applications (Ames et al., 1968).
Self-Assembly and Surface Interactions
Research into the self-assembly of aleuritic acid, which includes 9,10,16-Trihydroxyhexadecanoic acid, on surfaces like muscovite mica demonstrates its significance in understanding molecular interactions on surfaces. This research could have implications for the development of new materials and coatings (Bueno et al., 2019).
In vitro Synthesis
In vitro synthesis of dihydroxy fatty acids, including studies on 9,10-Dihydroxyhexadecanoic acid, demonstrates the potential for biotechnological applications in producing various hydroxy fatty acids (Kaprakkaden et al., 2017).
Natural Occurrence and Biosynthesis
The occurrence of dihydroxyhexadecanoic acid in plant cutins and suberins has been explored, providing insights into its natural roles and potential applications in understanding plant biology and developing biomimetic materials (Holloway & Deas, 1971).
Properties
CAS No. |
17941-34-3 |
---|---|
Molecular Formula |
C16H32O5 |
Molecular Weight |
304.42 g/mol |
IUPAC Name |
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15-/m0/s1 |
InChI Key |
MEHUJCGAYMDLEL-GJZGRUSLSA-N |
Isomeric SMILES |
C(CCC[C@@H]([C@H](CCCCCCO)O)O)CCCC(=O)O |
SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
Canonical SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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